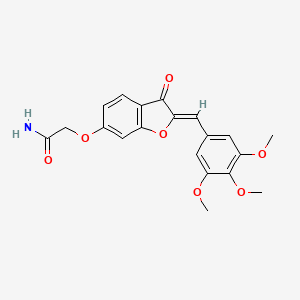

(Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

描述

属性

IUPAC Name |

2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO7/c1-24-16-7-11(8-17(25-2)20(16)26-3)6-15-19(23)13-5-4-12(9-14(13)28-15)27-10-18(21)22/h4-9H,10H2,1-3H3,(H2,21,22)/b15-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFRAZPXGQKCDS-UUASQNMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is a complex synthetic organic compound that has garnered attention for its potential biological activities. This compound features a benzofuran core and a trimethoxybenzylidene moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide is , with a molecular weight of approximately 386.35 g/mol. The presence of multiple functional groups, including carbonyl and methoxy groups, suggests significant reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H18O8 |

| Molecular Weight | 386.35 g/mol |

| Structure | Benzofuran derivative with trimethoxy groups |

The biological activity of (Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide may be attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The trimethoxybenzylidene moiety could enhance binding interactions due to its hydrophobic properties.

Biological Activities

Research has indicated that compounds structurally related to (Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide exhibit a range of biological activities:

- Antioxidant Activity : Some derivatives have demonstrated significant antioxidant properties, suggesting potential protective effects against oxidative stress.

- Anticancer Properties : Certain studies indicate that similar benzofuran derivatives may inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways.

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial and fungal strains, indicating potential as antimicrobial agents.

- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in vitro and in vivo, suggesting a possible role in treating inflammatory diseases.

Case Studies

Several studies have explored the biological activities of related compounds:

- Study on Anticancer Effects : A study focusing on benzofuran derivatives reported that certain compounds significantly inhibited the growth of breast cancer cells through apoptosis induction and cell cycle arrest .

- Antioxidant Activity Assessment : Research evaluating the antioxidant capacity of related compounds found that they effectively scavenged free radicals and reduced oxidative stress markers in cellular models .

- Antimicrobial Screening : Another study tested various benzofuran derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing promising antimicrobial activity .

相似化合物的比较

Table 1: Structural Comparison of (Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide and Analogs

- The 2,6-dimethoxybenzoate analog (CAS 858770-04-4) introduces additional methoxy groups, increasing steric bulk and lipophilicity compared to the acetamide derivative . The trifluoromethylbenzothiazole-amide derivative (from ) replaces the benzofuran core with a benzothiazole system, suggesting divergent biological targets .

Physicochemical and Pharmacokinetic Properties

- Acetamide vs. Esters (e.g., cyclohexanecarboxylate) may confer higher lipophilicity, affecting membrane permeability .

- Methoxy Groups: All compounds retain the 3,4,5-trimethoxybenzylidene group, which is associated with tubulin-binding activity in anticancer agents (e.g., combretastatin analogs).

常见问题

Basic Synthesis and Characterization

Q: What are the standard synthetic protocols for (Z)-2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetamide , and how are intermediates characterized? A:

- Synthesis Steps :

- Benzofuran Core Formation : Cyclization of substituted phenols with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) under acid catalysis (e.g., H2SO4 or p-TsOH) in ethanol or dichloromethane at reflux (60–80°C, 12–24 hours) .

- Acetamide Functionalization : Coupling of the benzofuran intermediate with chloroacetamide via nucleophilic substitution (K2CO3 in DMF, 50°C, 6 hours) .

- Stereochemical Control : Use of Z-selective conditions (e.g., low-temperature crystallization or chiral auxiliaries) to stabilize the benzylidene double bond configuration .

- Characterization :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm regiochemistry and stereochemistry (e.g., δ 6.8–7.5 ppm for aromatic protons, δ 170–175 ppm for carbonyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]<sup>+</sup> for C22H21NO8: 452.1345) .

Advanced Synthesis: Reaction Optimization

Q: How can regioselectivity challenges during benzofuran cyclization be addressed? A:

-

Catalyst Screening : Use of Lewis acids (e.g., ZnCl2 or FeCl3) to direct cyclization toward the 6-oxy position .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce Z-selectivity; non-polar solvents (toluene) favor stereochemical retention .

-

Yield Optimization :

Condition Yield (%) Purity (%) Reflux in EtOH 62 95 Microwave (100°C, 1 h) 78 98

Structural Confirmation

Q: What advanced techniques resolve ambiguities in stereochemical assignments? A:

- X-ray Crystallography : Definitive confirmation of Z-configuration via crystal structure analysis (e.g., dihedral angle < 10° between benzylidene and benzofuran planes) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical NMR chemical shifts .

Structure-Activity Relationship (SAR)

Q: Which functional groups are critical for biological activity? A:

-

Key Moieties :

- 3,4,5-Trimethoxybenzylidene : Enhances lipophilicity and target binding (e.g., tubulin inhibition) .

- Acetamide Side Chain : Improves solubility and metabolic stability .

-

SAR Data :

Derivative Modification IC50 (μM) Target Methoxy → Ethoxy 1.2 → 3.8 Tubulin Polymerization Acetamide → Methyl Ester 1.2 → 8.5

Biological Mechanism Elucidation

Q: How can target engagement be validated for this compound? A:

- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified proteins (e.g., carbonic anhydrase IX) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Analytical Challenges

Q: How are trace impurities quantified during quality control? A:

-

HPLC Methods :

Column Mobile Phase LOD (ppm) LOQ (ppm) C18 (250 mm) ACN:H2O (70:30) 0.1 0.3 -

Chiral Chromatography : Use of Chiralpak IG-U columns to separate enantiomeric impurities .

Data Contradictions

Q: How to reconcile conflicting reports on reaction yields? A:

- Design of Experiments (DOE) : Systematic variation of temperature, solvent, and catalyst ratios to identify optimal conditions .

- Statistical Analysis : ANOVA to assess significance of variables (e.g., p < 0.05 for catalyst type vs. yield) .

Toxicity and Safety

Q: What are the recommended handling protocols? A:

- PPE : Gloves, lab coat, and goggles due to potential skin/eye irritation .

- First Aid : Immediate rinsing with water for exposure; activated charcoal for ingestion .

Computational Modeling

Q: How can docking studies predict binding modes? A:

- Software : AutoDock Vina or Schrödinger Suite for ligand-protein docking .

- Validation : RMSD < 2.0 Å between predicted and crystallographic poses .

Stability and Degradation

Q: What conditions accelerate hydrolytic degradation? A:

- pH Sensitivity : Rapid degradation at pH > 8 (t1/2 = 2 hours vs. 24 hours at pH 7) .

- LC-MS Analysis : Identify degradation products (e.g., free carboxylic acid from acetamide hydrolysis) .

Translational Research

Q: How to assess pharmacokinetics in preclinical models? A:

- ADME Profiling :

- Caco-2 Assays : Permeability > 1 × 10<sup>−6</sup> cm/s indicates oral bioavailability .

- Microsomal Stability : >50% remaining after 60 minutes suggests low hepatic clearance .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。